![molecular formula C9H10Br2S B13187305 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can be achieved through a multi-step process involving the bromination of thiophene derivatives and the formation of cyclopropylmethyl intermediates. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be further reacted with bromomethyl cyclopropane derivatives under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for the bromination of thiophene derivatives.
Palladium Catalysts: Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Strong Bases: Used in deprotonation and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex polycyclic structures.
Aplicaciones Científicas De Investigación
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms in the compound can act as leaving groups, facilitating substitution reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylthiophene: A simpler thiophene derivative with similar reactivity.
3-Bromomethylthiophene: Another thiophene derivative with a bromomethyl group.
Cyclopropylmethyl Bromide: A related compound used in the synthesis of cyclopropylmethyl derivatives.
Uniqueness
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is unique due to the presence of both a thiophene ring and a cyclopropylmethyl group
Propiedades
Fórmula molecular |
C9H10Br2S |
|---|---|
Peso molecular |
310.05 g/mol |
Nombre IUPAC |
2-bromo-3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-7-1-4-12-8(7)11/h1,4H,2-3,5-6H2 |
Clave InChI |
WMEURMNWAQULTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(SC=C2)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


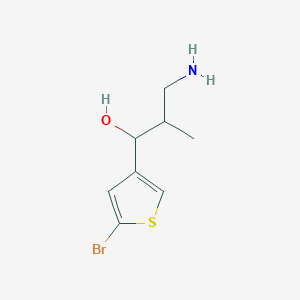
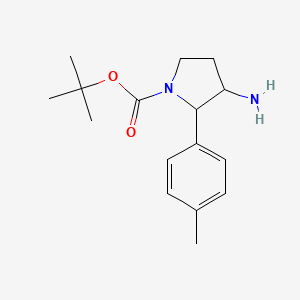
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
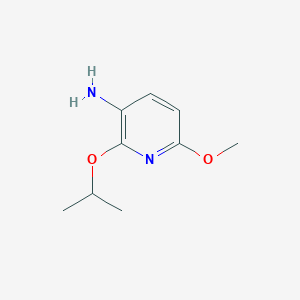
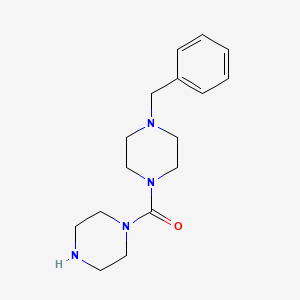
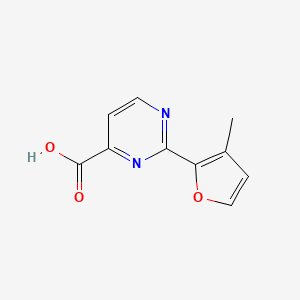
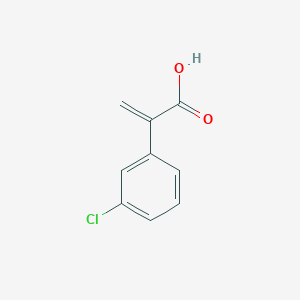
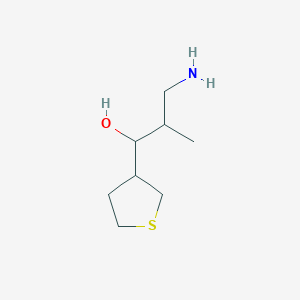
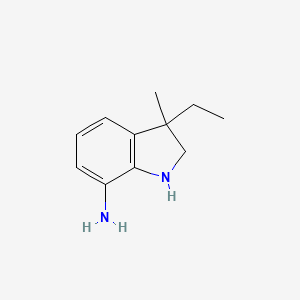

![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)

